molecular formula C22H20N6O4S2 B2858502 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1019098-28-2

2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2858502
CAS No.: 1019098-28-2
M. Wt: 496.56
InChI Key: YPXWFNFEGPNSCG-UHFFFAOYSA-N
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Description

2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a complex synthetic compound designed for biochemical and pharmacological research. Its molecular architecture incorporates several privileged pharmacophores, including a 1,2,4-oxadiazole ring and a 1H-pyrazole scaffold, which are known to confer significant biological activity and target selectivity. The 1,2,4-oxadiazole moiety is a well-known bioisostere for carboxylate and amide groups, frequently employed in medicinal chemistry to enhance metabolic stability and binding affinity in drug discovery efforts (RSC Adv., 2014, 4, 41287-41301) . The presence of the 1,3-benzodioxole (piperonyl) group suggests potential for interactions with enzymes or receptors that recognize methylenedioxyphenyl-containing compounds. This multi-heterocyclic compound is intended for use in high-throughput screening, target identification, and mechanism-of-action studies, particularly in the context of oncology, inflammation, and infectious disease research. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this product with care in a controlled laboratory setting.

Properties

IUPAC Name

2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4S2/c1-33-14-5-3-4-13(9-14)24-17(29)10-28-19(23)18(22(26-28)34-2)21-25-20(27-32-21)12-6-7-15-16(8-12)31-11-30-15/h3-9H,10-11,23H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXWFNFEGPNSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the 1,3-benzodioxole-5-yl-1,2,4-oxadiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the pyrazole ring: This step involves the reaction of the oxadiazole intermediate with suitable reagents to form the pyrazole ring.

    Attachment of the methylthio groups: Methylthio groups can be introduced through nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the intermediate with 3-(methylthio)phenyl acetamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe to study specific biological pathways or as a ligand for binding studies.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide depends on its specific application. For example, if it is used as a therapeutic agent, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The compound’s multiple functional groups allow it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which can modulate its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound shares structural motifs with several biologically active molecules:

Compound Core Structure Key Substituents Reported Activity
Target Compound Pyrazole-oxadiazole 1,3-Benzodioxole, dual methylsulfanyl groups Hypothesized enzyme inhibition (e.g., FLAP) or anti-inflammatory activity
BI 665915 () Pyrazole-oxadiazole Pyrimidinyl-phenyl, cyclopropylethyl FLAP inhibitor (IC₅₀ < 10 nM), LTB4 synthesis inhibition (IC₅₀ < 100 nM)
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () Triazole Furan, sulfanyl-acetamide Anti-exudative activity (10 mg/kg vs. diclofenac sodium)
4-[[5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]benzoic acid () Thiadiazole Chloromethoxyphenyl, benzoic acid Unspecified (structural analog with potential kinase inhibition)

Electronic and Geometric Considerations

While the target compound and BI 665915 both contain pyrazole-oxadiazole cores, the 1,3-benzodioxole group in the former contrasts with the pyrimidinyl-phenyl group in BI 665913. This difference likely impacts target selectivity: benzodioxole’s electron-rich aromatic system may favor interactions with hydrophobic enzyme pockets, whereas pyrimidinyl groups enhance hydrogen bonding to polar residues . emphasizes that even isoelectronic compounds (e.g., oxadiazole vs. thiadiazole) may diverge in activity if their geometries differ, as seen in the anti-exudative triazole derivatives () versus thiadiazole-based analogs () .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The methylsulfanyl groups in the target compound likely elevate logP compared to BI 665915, which was optimized for balanced DMPK properties (low clearance, minimal CYP3A4 inhibition) .
  • Metabolic Stability : Benzodioxole rings are prone to oxidative metabolism, whereas BI 665915’s cyclopropylethyl group resists degradation. This may limit the target compound’s half-life unless further stabilized .

Research Findings and Implications

  • Target Compound’s Potential: The structural hybrid of pyrazole-oxadiazole and benzodioxole positions it as a candidate for FLAP or COX-2 inhibition, though empirical testing is needed to confirm activity.
  • Optimization Opportunities : Introducing polar groups (e.g., pyrimidine) or replacing benzodioxole with metabolically stable motifs could enhance target engagement and pharmacokinetics .

Biological Activity

The compound 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide (referred to as Compound A ) is a complex organic molecule with a unique structural composition that includes multiple pharmacophores. This article reviews its biological activities based on recent studies and data.

Chemical Structure and Properties

Chemical Formula : C21H18N6O4S
Molecular Weight : 450.47 g/mol
LogP : 3.5136
Polar Surface Area : 104.996 Ų

The compound features a benzodioxole moiety , an oxadiazole ring , and a pyrazole structure , which contribute to its potential biological activities.

Anticancer Properties

Compounds with similar structural features have been investigated for their anticancer potential. Research indicates that certain oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation, such as telomerase and topoisomerase . The structure–activity relationship (SAR) analysis suggests that modifications to the substituents can enhance anticancer efficacy.

Cytotoxicity Studies

Cytotoxicity assessments reveal that many compounds within this chemical class display selective toxicity towards cancer cells while sparing normal cells. For example, some derivatives showed significantly lower toxicity to non-cancerous cells compared to their cancerous counterparts, indicating their potential as therapeutic agents .

Study on Oxadiazole Derivatives

In a comprehensive study involving various oxadiazole derivatives, it was found that certain modifications led to increased antibacterial and antifungal activity. For instance, compounds with electron-donating groups exhibited higher antibacterial effects against E. coli and B. subtilis .

CompoundAntibacterial Activity (MIC μg/mL)Antifungal Activity (MIC μg/mL)
Compound ATBDTBD
Compound B5030
Compound C2015

The proposed mechanisms by which these compounds exert their biological effects include:

  • Enzyme Inhibition : Compounds may inhibit critical enzymes involved in bacterial cell wall synthesis or DNA replication.
  • Cell Membrane Disruption : Some derivatives can integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Apoptosis Induction in Cancer Cells : Certain structural features promote apoptosis in cancer cells through the activation of intrinsic pathways.

Q & A

Q. Optimization factors :

  • Temperature control (±2°C) to avoid side reactions.
  • Solvent selection (e.g., DMF for polar intermediates, ethanol for recrystallization) .
  • Catalysts: Zeolite (Y-H) enhances yield in cyclocondensation by 15–20% .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 6.8–8.2 ppm) and methylsulfanyl groups (δ 2.5–3.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : C18 column with UV detection (λ = 254 nm) to assess purity (>98% required for pharmacological studies) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ matched to theoretical m/z (e.g., ~550–600 Da range) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Answer:

  • Targeted substitutions : Replace methylsulfanyl groups with ethylsulfanyl or methoxy to assess impact on binding affinity .
  • In vitro assays :
    • FLAP binding inhibition : Radiolabeled displacement assays (IC₅₀ < 10 nM target) .
    • Anti-exudative activity : Carrageenan-induced rat paw edema model, comparing % inhibition vs. diclofenac (reference: 8 mg/kg dose) .

Q. Example SAR Table :

Substituent (R)FLAP IC₅₀ (nM)LTB4 Inhibition (nM)
Methylsulfanyl8.275
Ethylsulfanyl12.492
Methoxy25.3150

Advanced: What crystallographic methods are used to resolve its 3D structure?

Answer:

  • Single-crystal X-ray diffraction : Crystals grown via vapor diffusion (acetonitrile/water) and analyzed using SHELX software for refinement .
  • Key parameters :
    • Space group: P2₁/c (common for chiral heterocycles).
    • R-factor: <0.05 for high-resolution data (<1.0 Å) .
  • Challenges : Disorder in methylsulfanyl groups requires TLS refinement to model thermal motion .

Advanced: How can computational modeling predict its pharmacokinetic (PK) profile?

Answer:

  • Molecular docking : AutoDock Vina to simulate binding to FLAP or COX-2 active sites (grid size: 25 ų) .
  • ADME prediction : SwissADME calculates:
    • LogP: ~3.5 (moderate lipophilicity).
    • CYP3A4 inhibition risk: Low (t₁/₂ > 6 hrs predicted) .
  • Solubility : ~0.1 mg/mL in aqueous buffer (pH 7.4), improved via PEG formulation .

Advanced: What strategies mitigate stability issues during storage?

Answer:

  • Light sensitivity : Store in amber vials under argon; degradation <5% after 6 months .
  • Hydrolytic stability : pH 5–7 buffers prevent oxadiazole ring cleavage (t₁/₂ > 1 year at 25°C) .
  • Thermal stability : DSC shows decomposition onset at 180°C (compatible with lyophilization) .

Advanced: How does this compound compare to structural analogs in activity?

Answer:
Comparative Table :

Compound (Analog)Target IC₅₀ (nM)Solubility (mg/mL)
Target Compound8.2 (FLAP)0.1
BI 665915 (Oxadiazole derivative)6.7 (FLAP)0.3
Diclofenac (Reference)N/A2.1

Q. Key differentiators :

  • Methylsulfanyl groups enhance target selectivity but reduce solubility vs. BI 665915 .
  • Benzodioxole moiety improves metabolic stability over furan-containing analogs .

Basic: What in vitro assays are recommended for initial biological screening?

Answer:

  • Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ > 50 µM acceptable) .
  • Enzyme inhibition : Fluorescence polarization for FLAP binding (20 nM–10 µM range) .
  • Membrane permeability : Caco-2 cell monolayer assay (Papp > 1 × 10⁻⁶ cm/s) .

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